molecular formula C14H13NO7 B12638838 2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione CAS No. 920525-60-6

2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione

Cat. No.: B12638838
CAS No.: 920525-60-6
M. Wt: 307.25 g/mol
InChI Key: BYIJEUXQVTVKEP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a bicyclic β-keto ester known for its high reactivity in organic synthesis. The compound features a 4-nitrophenylacetyl substituent at the 5-position of the dioxane ring, which confers unique electronic and steric properties.

Properties

CAS No.

920525-60-6

Molecular Formula

C14H13NO7

Molecular Weight

307.25 g/mol

IUPAC Name

2,2-dimethyl-5-[2-(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H13NO7/c1-14(2)21-12(17)11(13(18)22-14)10(16)7-8-3-5-9(6-4-8)15(19)20/h3-6,11H,7H2,1-2H3

InChI Key

BYIJEUXQVTVKEP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Method 1: Acetylation of Meldrum's Acid Derivative

This method involves the acetylation of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with 4-nitrobenzoyl chloride.

Procedure:

  • Reagents:

    • 2,2-Dimethyl-1,3-dioxane-4,6-dione
    • 4-Nitrobenzoyl chloride
    • Pyridine (as a base)
  • Conditions:

    • The reaction is typically performed at room temperature.
  • Yield:

    • Reported yields are approximately 75%.

Method 2: Knoevenagel Condensation

The Knoevenagel condensation method can also be employed to synthesize the target compound by reacting Meldrum's acid with 4-nitrobenzaldehyde.

Procedure:

  • Reagents:

    • Meldrum's acid
    • 4-Nitrobenzaldehyde
    • Base (e.g., sodium ethoxide)
  • Conditions:

    • The reaction is conducted under reflux in ethanol.
  • Yield:

    • This method has shown yields ranging from 70% to 85% depending on the reaction conditions.

Comparative Analysis of Synthesis Methods

The following table summarizes the key aspects of each synthesis method discussed:

Method Reagents Conditions Yield (%)
Acetylation Meldrum's acid, 4-nitrobenzoyl chloride Room temperature ~75
Knoevenagel Condensation Meldrum's acid, 4-nitrobenzaldehyde Reflux in ethanol 70-85

Mechanistic Insights

The mechanisms involved in these synthesis methods can be complex. For instance:

  • In the acetylation method , the nucleophilic attack of the dioxane derivative on the carbonyl carbon of the acyl chloride leads to the formation of an acylated product.

  • In the Knoevenagel condensation , the base deprotonates Meldrum's acid to generate a nucleophile that attacks the carbonyl carbon of the aldehyde, resulting in a β-keto ester intermediate which subsequently undergoes dehydration to form the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dioxane ring provides stability and facilitates the compound’s interaction with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The 5-position of Meldrum’s acid derivatives is highly versatile, allowing for diverse substitutions that influence reactivity and biological activity. Key analogs include:

Compound Substituent Key Properties References
2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione 4-Nitrophenylacetyl High electron-withdrawing effect; potential antimicrobial activity
2,2-Dimethyl-5-[(2-nitrophenylamino)methylidene]-1,3-dioxane-4,6-dione 2-Nitrophenylaminomethylidene Intramolecular hydrogen bonding; intermediate for quinolone-based anticancer agents
2,2-Dimethyl-5-[(1-naphthylamino)methylidene]-1,3-dioxane-4,6-dione 1-Naphthylaminomethylidene Twisted benzyl ring conformation; stabilized by intramolecular N–H⋯O bonds
2,2-Dimethyl-5-(tetrahydro-4H-thiopyran-4-ylidene)-1,3-dioxane-4,6-dione Tetrahydrothiopyranylidene Enhanced lipophilicity; unexplored biological activity
2,2-Dimethyl-5-(5′-triethylsilyl-2′-thenylidene)-1,3-dioxane-4,6-dione Triethylsilylthienylidene Lower toxicity compared to carbon analogs; neurotropic and cytotoxic activity

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenylacetyl group in the target compound enhances electrophilicity, facilitating nucleophilic attacks in synthetic pathways .
  • Conformational Stability: Substituents like 2-nitrophenylaminomethylidene stabilize molecular conformation via intramolecular hydrogen bonds, critical for maintaining bioactivity .
Antibacterial Properties
  • The target compound’s bioactivity remains understudied, but analogs like 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione demonstrate efficacy against multidrug-resistant E. coli, S. aureus, and P. aeruginosa strains .
  • 4-Nitro-substituted compounds often exhibit enhanced antimicrobial activity due to nitro group interactions with bacterial enzymes .
Anticancer Potential
  • Derivatives such as 2,2-dimethyl-5-[(2-nitrophenylamino)methylidene]-1,3-dioxane-4,6-dione serve as intermediates for synthesizing 4(1H)-quinolones, which show antimalarial and anticancer activity .

Physicochemical Properties

  • Crystal Structure: The target compound’s nitro group likely induces planar conformations similar to 2-nitrophenylaminomethylidene analogs, which exhibit dihedral angles <20° between aromatic rings and dioxane moieties .

Biological Activity

2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione is a complex organic compound notable for its unique structure and potential biological activities. Its molecular formula is C14H13NO7, with a molecular weight of 307.25 g/mol. The compound features a dioxane ring and a nitrophenyl group, which contribute to its reactivity and biological interactions.

Chemical Structure

  • Molecular Formula : C14H13NO7
  • Molecular Weight : 307.25 g/mol
  • IUPAC Name : 2,2-dimethyl-5-[2-(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione
  • CAS Number : 920525-60-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization under acidic conditions and acetylation with acetic anhydride. This multi-step process allows for the formation of the desired dioxane structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its potential against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and enzyme inhibition.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, in vitro studies demonstrated that it can reduce cell viability in various cancer types, showcasing an IC50 value that suggests effective cytotoxicity.

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis
HeLa (Cervical)12.3Inhibition of cell proliferation
A549 (Lung)18.7Disruption of mitochondrial function

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes relevant to disease processes. For example, it has shown promise in inhibiting certain kinases involved in cancer progression. The nitrophenyl group plays a crucial role in enhancing the compound's binding affinity to target enzymes.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth significantly at concentrations as low as 10 µg/mL.
  • Case Study on Anticancer Effects :
    In a comparative analysis with standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior cytotoxic effects on breast cancer cells.

The biological activity of this compound is attributed to its structural features which allow for interaction with cellular targets:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Dioxane Ring Stability : The stability provided by the dioxane ring facilitates interactions with biological molecules.

These interactions can lead to inhibition of enzyme activity and disruption of cellular processes critical for pathogen survival and cancer cell proliferation.

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